molecular formula C18H18N4O2 B2817721 1-[1-(2-methoxypyridine-3-carbonyl)azetidin-3-yl]-2-methyl-1H-1,3-benzodiazole CAS No. 2380086-01-9

1-[1-(2-methoxypyridine-3-carbonyl)azetidin-3-yl]-2-methyl-1H-1,3-benzodiazole

Cat. No.: B2817721
CAS No.: 2380086-01-9
M. Wt: 322.368
InChI Key: QPAOHWUWNPHAFE-UHFFFAOYSA-N
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Description

1-[1-(2-methoxypyridine-3-carbonyl)azetidin-3-yl]-2-methyl-1H-1,3-benzodiazole: is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(2-methoxypyridine-3-carbonyl)azetidin-3-yl]-2-methyl-1H-1,3-benzodiazole typically involves multi-step organic reactions. The process begins with the preparation of the individual components, followed by their sequential coupling under controlled conditions. Key steps may include:

    Formation of the Methoxypyridine Ring: This can be achieved through the methylation of pyridine derivatives.

    Synthesis of the Benzimidazole Moiety: This involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives.

    Construction of the Azetidine Ring: This can be synthesized via cyclization reactions involving appropriate precursors.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxypyridine ring, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can target the benzimidazole moiety, potentially converting it to its dihydro form.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce dihydro derivatives.

Scientific Research Applications

Chemistry: The compound is studied for its potential as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: In biological research, it may be explored for its interactions with biomolecules, potentially serving as a probe or inhibitor in biochemical assays.

Medicine: The unique structure of the compound makes it a candidate for drug discovery, particularly in the development of novel therapeutics targeting specific pathways.

Industry: In industrial applications, the compound could be used in the synthesis of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 1-[1-(2-methoxypyridine-3-carbonyl)azetidin-3-yl]-2-methyl-1H-1,3-benzodiazole exerts its effects is likely multifaceted. It may interact with various molecular targets, including enzymes and receptors, modulating their activity. The pathways involved could include signal transduction cascades, leading to changes in cellular function.

Comparison with Similar Compounds

    4,4’-Dichlorobenzophenone: An organic compound with a similar benzophenone structure.

    4-Iodobenzoic Acid: Shares the benzoic acid moiety, used in various chemical reactions.

Properties

IUPAC Name

(2-methoxypyridin-3-yl)-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2/c1-12-20-15-7-3-4-8-16(15)22(12)13-10-21(11-13)18(23)14-6-5-9-19-17(14)24-2/h3-9,13H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPAOHWUWNPHAFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1C3CN(C3)C(=O)C4=C(N=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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